![molecular formula C18H20N2O3 B5112338 1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5112338.png)
1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a compound that belongs to the class of beta-blockers. It is commonly referred to as nebivolol, and it is used in the treatment of hypertension and heart failure. Nebivolol is a highly selective beta-1 blocker, which means that it primarily blocks the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure.
Mechanism of Action
Nebivolol works by selectively blocking the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure. It also stimulates the production of nitric oxide, which causes vasodilation and further decreases blood pressure.
Biochemical and Physiological Effects:
Nebivolol has several biochemical and physiological effects, including a decrease in heart rate, cardiac output, and blood pressure. It also increases the production of nitric oxide, which causes vasodilation and improves blood flow. Nebivolol has been shown to have a favorable safety profile, with minimal side effects compared to other beta-blockers.
Advantages and Limitations for Lab Experiments
One advantage of using nebivolol in lab experiments is its high selectivity for beta-1 receptors, which allows for more precise targeting of these receptors. However, one limitation is that it may not be suitable for experiments that require the blocking of both beta-1 and beta-2 receptors.
Future Directions
There are several future directions for the study of nebivolol, including its potential use in the treatment of other conditions such as migraine headaches and erectile dysfunction. Further research is also needed to determine the long-term safety and efficacy of nebivolol compared to other beta-blockers. Additionally, the development of new synthetic methods for nebivolol may lead to improved efficiency and cost-effectiveness.
Synthesis Methods
The synthesis of nebivolol involves several steps, including the reaction of 2-methylbenzimidazole with epichlorohydrin to form 2-(2-methyl-1H-benzimidazol-1-yl) ethanol. The resulting compound is then reacted with 2-methoxyphenol in the presence of sodium hydride to form 1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. The final product is obtained by reducing the ketone group using sodium borohydride.
Scientific Research Applications
Nebivolol has been extensively studied for its therapeutic potential in the treatment of hypertension and heart failure. It has been shown to be effective in lowering blood pressure and improving cardiac function in patients with these conditions. Nebivolol has also been studied for its potential use in the treatment of erectile dysfunction and migraine headaches.
properties
IUPAC Name |
1-(2-methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-19-15-7-3-4-8-16(15)20(13)11-14(21)12-23-18-10-6-5-9-17(18)22-2/h3-10,14,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAWQMVIFYDDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.